Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Kinase inhibitor Structure-Activity Relationship Regioisomerism

This compound delivers unique SAR potential for kinase screening. Its 3-ylmethyl regioisomer is structurally distinct from 5-yl analogs, and the 4-fluorobenzyl group enables 19F NMR binding assays. Procure alongside close analogs to map linker position and ring saturation effects on potency and selectivity.

Molecular Formula C16H15FN4O
Molecular Weight 298.321
CAS No. 1396783-74-6
Cat. No. B2853583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396783-74-6
Molecular FormulaC16H15FN4O
Molecular Weight298.321
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN4O/c17-14-6-4-12(5-7-14)9-18-16(22)19-10-13-11-20-21-8-2-1-3-15(13)21/h1-8,11H,9-10H2,(H2,18,19,22)
InChIKeyIJUSVPUYTIYVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396783-74-6): Procurement-Relevant Identity and Baseline Characteristics


1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396783-74-6) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine urea class. Its structure comprises a pyrazolo[1,5-a]pyridine core linked via a methylene bridge to a urea moiety, which is further substituted with a 4-fluorobenzyl group. The molecular formula is C16H15FN4O with a molecular weight of 298.31 g/mol . This compound is primarily supplied as a research tool for biochemical and cellular pharmacology studies, with reported interest in kinase inhibition and oncology-related pathways . However, publicly available, comparator-based quantitative biological data for this specific compound remain extremely scarce, limiting direct evidence of differentiation from close analogs.

Why Pyrazolo[1,5-a]pyridine Urea Analogs Cannot Be Interchanged: The Substitution-Dependent Pharmacology of 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea


Within the pyrazolo[1,5-a]pyridine urea class, small structural modifications—such as the position of the methylene linker on the pyrazolo[1,5-a]pyridine ring, the nature of the N-aryl substituent, and the presence or absence of fluorine—are well-documented to drastically alter kinase selectivity, cellular potency, and pharmacokinetic profiles [1]. For example, the 3-ylmethyl regioisomer (this compound) is structurally distinct from the 5-yl-substituted analog (CAS 2034338-97-9) and the 4,5,6,7-tetrahydro derivative, all of which exhibit different hydrogen-bonding geometries and steric constraints at the ATP-binding site of target kinases. Consequently, generic substitution among these analogs is scientifically unsound. Unfortunately, peer-reviewed, head-to-head pharmacological comparison data for this exact compound are not publicly available, meaning procurement decisions currently rely on the inherent structural rationale rather than quantitative differential evidence .

Quantitative Differential Evidence for 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: Comparator Analysis


Regioisomeric Differentiation: 3-ylmethyl vs. 5-yl Pyrazolo[1,5-a]pyridine Urea Linker Position

The 3-ylmethyl substitution pattern of this compound positions the urea pharmacophore at a sterically and electronically distinct locus on the pyrazolo[1,5-a]pyridine scaffold compared to the 5-yl regioisomer (CAS 2034338-97-9). In pyrazolo[1,5-a]pyridine-based kinase inhibitors, the linker attachment point dictates the trajectory of the urea into the hinge-binding region of the kinase. Published SAR on related p38 inhibitors demonstrates that regioisomerism alone can shift IC50 values by >100-fold [1]. However, no direct, quantitative head-to-head assay data for these exact two compounds are available.

Kinase inhibitor Structure-Activity Relationship Regioisomerism

Fluorine Substitution Effect: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl Analogs

The 4-fluorobenzyl substituent enhances lipophilicity (estimated cLogP ~2.5) and metabolic stability relative to unsubstituted benzyl analogs (estimated cLogP ~2.0) . In pyrazolyl-urea series targeting MAPK and PI3K pathways, fluorination on the urea N-aryl ring was shown to improve anti-proliferative activity in HUVEC cells by approximately 2- to 5-fold compared to non-fluorinated counterparts [1]. However, this evidence is cross-study comparable at best, as the exact comparator compound (4-H benzyl analog) has no reported biological data.

Fluorine chemistry Metabolic stability Lipophilicity

Scaffold Class Comparison: Pyrazolo[1,5-a]pyridine Urea vs. Pyrazolyl-Urea (Non-Fused Core)

The fused pyrazolo[1,5-a]pyridine core offers enhanced geometric planarity and π-π stacking capability with kinase hinge regions compared to simple pyrazolyl-ureas lacking the fused pyridine ring. In p38 kinase inhibitor optimization, pyrazolo[1,5-a]pyridine derivatives exhibited significantly improved in vitro metabolic stability (e.g., human liver microsome t1/2 >60 min) compared to flexible pyrazolyl-ureas (t1/2 <30 min) [1]. However, no direct data exist for the specific target compound versus a matched non-fused analog.

Scaffold hopping Kinase selectivity Drug design

Purity and Supply Consistency: Vendor-Supplied Analytical Data

Commercially available batches of this compound are typically supplied at ≥95% purity as determined by HPLC or NMR . In the absence of published bioactivity data, purity and structural identity (confirmed by 1H NMR, 13C NMR, and HRMS) are the primary verifiable differentiators for procurement. In contrast, uncommon analogs such as the 4-butoxyphenyl or naphthalen-1-ylmethyl derivatives may be offered at lower purity or with less extensive characterization, potentially introducing variability into biological assays . However, no systematic cross-vendor purity comparison is available.

Chemical purity Quality control Procurement specification

Scientifically Justified Application Scenarios for 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Based on Available Evidence


Kinase Inhibitor Tool Compound for p38, FGFR, or RET Target Validation

Given the pyrazolo[1,5-a]pyridine scaffold's established activity against p38 MAP kinase [1], FGFR tyrosine kinases [2], and RET kinase [3], this compound is suitable for initial kinase panel screening to assess its selectivity profile. The 4-fluorobenzyl group and 3-ylmethyl linker may confer binding interactions distinct from known inhibitors, potentially revealing a unique selectivity fingerprint. Researchers should use this compound as a starting point for hit identification, followed by direct comparison with control inhibitors (e.g., SB203580 for p38, Erdafitinib for FGFR) in the same assay format.

Structure-Activity Relationship (SAR) Studies Around Pyrazolo[1,5-a]pyridine Urea Linkers

This compound serves as a key intermediate for SAR exploration. Direct comparison with the 5-yl regioisomer (CAS 2034338-97-9) and the 4,5,6,7-tetrahydro analog in a single kinase assay would elucidate the importance of linker position and ring saturation on potency and selectivity [1]. Procurement of this compound alongside its close analogs is recommended for systematic SAR campaigns.

Angiogenesis and MAPK/PI3K Pathway Modulation in Endothelial Cells

Based on the reported activity of structurally related pyrazolyl-ureas in inhibiting VEGF-stimulated HUVEC migration and modulating ERK1/2, p38MAPK, and Akt phosphorylation [2], this compound can be evaluated in endothelial cell-based angiogenesis assays. The fluorobenzyl group may enhance cellular permeability and target engagement relative to non-fluorinated analogs, although direct evidence is lacking.

Chemical Probe for Fluorine-19 NMR-Based Binding Studies

The presence of the 4-fluorophenyl moiety makes this compound amenable to 19F NMR spectroscopy, enabling direct observation of protein-ligand interactions without isotopic labeling. This application is unique to fluorinated analogs and provides a practical advantage over non-fluorinated pyrazolo[1,5-a]pyridine ureas for biophysical binding assays [1].

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.